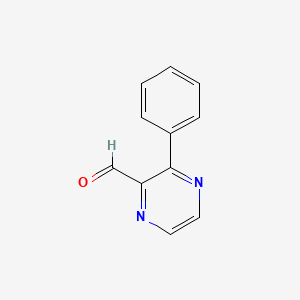

3-Phenylpyrazine-2-carbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

1823490-22-7 |

|---|---|

Molecular Formula |

C11H8N2O |

Molecular Weight |

184.19 g/mol |

IUPAC Name |

3-phenylpyrazine-2-carbaldehyde |

InChI |

InChI=1S/C11H8N2O/c14-8-10-11(13-7-6-12-10)9-4-2-1-3-5-9/h1-8H |

InChI Key |

MZUYGLRABPSSOI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC=CN=C2C=O |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CN=C2C=O |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 3 Phenylpyrazine 2 Carbaldehyde

Reactions of the Aldehyde Moiety

The aldehyde group in 3-phenylpyrazine-2-carbaldehyde is a primary site for chemical reactions, readily undergoing condensation, redox, and nucleophilic addition reactions.

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene (B1212753) group to a carbonyl group, followed by a dehydration reaction. wikipedia.org In this reaction, the aldehyde or ketone's carbonyl group reacts with a compound having a CH2 group flanked by two electron-withdrawing groups (Z), such as malonic acid, diethyl malonate, or cyanoacetic acid. wikipedia.org The reaction is typically catalyzed by a weak base like an amine. wikipedia.org

Heteroaromatic aldehydes, including those with a pyrazine (B50134) core, are known to participate in Knoevenagel-type condensations. researchgate.netnih.gov this compound is expected to react with various active methylene compounds to yield α,β-unsaturated products. These reactions are crucial for carbon-carbon bond formation and the synthesis of a wide array of substituted alkenes, which are valuable intermediates in the creation of fine chemicals and pharmaceuticals. nih.govmdpi.com The general mechanism involves the base-catalyzed deprotonation of the active methylene compound to form a carbanionic intermediate, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the final condensed product. nih.gov

Table 1: Representative Knoevenagel Condensation Reaction

| Reactant 1 | Reactant 2 (Active Methylene Compound) | Catalyst | Product Type |

|---|---|---|---|

| This compound | Malononitrile | Piperidine or other weak base | 2-(3-Phenylpyrazin-2-yl)methylene)malononitrile |

| This compound | Diethyl malonate | Piperidine or other weak base | Diethyl 2-((3-phenylpyrazin-2-yl)methylene)malonate |

| This compound | Ethyl cyanoacetate | Piperidine or other weak base | Ethyl 2-cyano-3-(3-phenylpyrazin-2-yl)acrylate |

The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. nih.gov Various oxidizing agents can be employed for this purpose. This compound can be oxidized to form 3-phenylpyrazine-2-carboxylic acid. This transformation is significant as pyrazinecarboxylic acid derivatives are important scaffolds in medicinal chemistry. simsonpharma.comsimsonpharma.comnih.gov

Reduction: The reduction of the aldehyde group yields the corresponding primary alcohol, (3-phenylpyrazin-2-yl)methanol. Sodium borohydride (B1222165) (NaBH4) is a commonly used reducing agent for this purpose due to its mild nature and high selectivity for aldehydes and ketones. wizeprep.comnumberanalytics.commasterorganicchemistry.comyoutube.com The reaction involves the nucleophilic addition of a hydride ion from the borohydride to the carbonyl carbon. masterorganicchemistry.comambeed.com This is typically followed by a workup with a protic solvent to protonate the resulting alkoxide and yield the alcohol. ambeed.com

Table 2: Redox Reactions of this compound

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation | Potassium permanganate (B83412) (KMnO4) or Chromic acid (H2CrO4) | 3-Phenylpyrazine-2-carboxylic acid |

| Reduction | Sodium borohydride (NaBH4) | (3-Phenylpyrazin-2-yl)methanol |

The carbonyl carbon of the aldehyde group in this compound is electrophilic and susceptible to attack by nucleophiles. nih.gov This leads to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further reactions. walisongo.ac.id A wide range of nucleophiles can participate in these reactions, including organometallic reagents (e.g., Grignard reagents), cyanide ions, and amines.

A specific example of the reactivity of pyrazine aldehydes is their participation in three-component cycloaddition reactions to form pyrrolidine-fused scaffolds. acs.org In these reactions, the pyrazine aldehyde reacts with an amino acid and another component in the presence of a copper catalyst to generate complex heterocyclic structures. acs.org This highlights the utility of this compound in diversity-oriented synthesis for creating libraries of pharmacologically relevant molecules. acs.org

Reactions of the Pyrazine Ring System

The pyrazine ring in this compound is an electron-deficient aromatic system, which influences its reactivity, particularly towards substitution reactions.

The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, especially when a good leaving group is present or when the ring is further activated by electron-withdrawing substituents. libretexts.org While this compound itself does not have an inherent leaving group, modifications to the synthetic route could introduce one, such as a halogen atom. In such cases, a nucleophile can replace the leaving group. rsc.org

Furthermore, modern synthetic methods have enabled the direct C-H functionalization of electron-deficient heterocycles like pyrazine. nih.gov These reactions, often catalyzed by transition metals, allow for the direct introduction of new substituents onto the pyrazine core without the need for pre-functionalization with a leaving group. This provides a powerful and efficient way to create a variety of substituted pyrazine derivatives from a common intermediate. nih.gov

Derivatization Strategies for Advanced Structures

This compound is a valuable starting material for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. nih.gov The reactivity of both the aldehyde and the pyrazine ring can be exploited for derivatization.

Strategies for creating advanced structures include:

Modification of the Aldehyde Group: The aldehyde can be converted into other functional groups, such as amines via reductive amination, or used in multicomponent reactions to build complex heterocyclic systems. acs.org

Functionalization of the Pyrazine Ring: As mentioned, C-H functionalization and cross-coupling reactions can introduce a variety of substituents (alkyl, aryl, etc.) onto the pyrazine core. nih.govresearchgate.net

Elaboration of the Phenyl Substituent: The phenyl ring can be subjected to electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the pyrazine ring might influence the conditions required.

These derivatization strategies allow for the systematic modification of the this compound scaffold, enabling the exploration of structure-activity relationships in drug discovery programs and the tuning of properties for materials science applications. nih.govresearchgate.net

Formation of Imine and Enamine Derivatives

The aldehyde functional group of this compound is a prime site for nucleophilic attack, most notably by amines, leading to the formation of carbon-nitrogen double bonds. These reactions are fundamental in organic synthesis for creating imines (from primary amines) and enamines (from secondary amines).

Imines (Schiff Bases)

The reaction of this compound with primary amines yields imines, also known as Schiff bases. This condensation reaction is typically catalyzed by acid and involves the elimination of a water molecule. libretexts.org The reaction proceeds via a hemiaminal intermediate, which then dehydrates to form the stable C=N bond. youtube.com The equilibrium can be driven towards the product by removing water, often through azeotropic distillation. nih.gov A wide range of primary amines, including substituted anilines, can be used to generate a diverse library of imine derivatives. researchgate.net

The general mechanism involves the nucleophilic amine attacking the electrophilic carbonyl carbon, followed by proton transfer and subsequent elimination of water to form the imine. libretexts.orgyoutube.com

Table 1: Representative Synthesis of an Imine from this compound

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| This compound | Substituted Aniline | Ethanol (Solvent), Acetic Acid (catalyst), Reflux | N-((3-phenylpyrazin-2-yl)methylene)aniline derivative (Imine) |

Enamines

When this compound is treated with a secondary amine (e.g., pyrrolidine, morpholine), an enamine is formed. youtube.commasterorganicchemistry.com Similar to imine formation, this reaction is also typically acid-catalyzed and requires the removal of water to favor product formation. masterorganicchemistry.com The mechanism is identical to imine formation up to the creation of the iminium ion intermediate. youtube.com However, since the nitrogen from the secondary amine lacks a proton to eliminate, a proton is instead removed from the adjacent carbon (the former aldehyde carbon), leading to the formation of a carbon-carbon double bond conjugated with the amine nitrogen. youtube.comyoutube.com For an enamine to form from an aldehyde, the aldehyde must have at least one alpha-hydrogen. youtube.com In the case of this compound, the aldehyde carbon itself bears the requisite hydrogen.

Enamines are valuable synthetic intermediates, acting as nucleophiles at the alpha-carbon, which allows for further functionalization. libretexts.org

Table 2: Representative Synthesis of an Enamine from this compound

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| This compound | Pyrrolidine | Toluene (Solvent), p-Toluenesulfonic acid (catalyst), Dean-Stark trap | 2-(1-(pyrrolidin-1-yl)vinyl)-3-phenylpyrazine (Enamine) |

Synthesis of Heterocyclic Fused Systems Utilizing the Aldehyde Functionality

The aldehyde group of this compound is a key functional handle for constructing fused heterocyclic rings onto the pyrazine core through cyclocondensation reactions. wisdomlib.org These reactions typically involve a multi-component approach where the aldehyde reacts with a compound containing two nucleophilic sites, leading to the formation of a new ring system.

One common strategy is the reaction with active methylene compounds in the presence of an amine source, leading to fused pyridine (B92270) rings. For instance, in a Gewald-type reaction, the aldehyde can undergo a Knoevenagel condensation with a compound containing an active methylene group (e.g., malononitrile), followed by cyclization and aromatization to yield a fused system.

Another powerful method is the reaction with binucleophiles, such as hydrazine (B178648) or its derivatives, to form fused five- or six-membered rings. For example, reaction with hydrazine could potentially lead to a pyrazino[2,3-d]pyridazine (B14761559) ring system. The specific outcome depends on the second reactant and the reaction conditions employed. These cyclocondensation reactions are invaluable for creating novel polyheterocyclic scaffolds from relatively simple starting materials. longdom.orgresearchgate.net

Table 3: Representative Synthesis of a Fused Heterocyclic System

| Reactant 1 | Reactants 2 & 3 | Reagents/Conditions | Product |

| This compound | Malononitrile, Substituted Thiol | Ethanol (Solvent), Triethylamine (Base), Reflux | 2-Amino-4-(3-phenylpyrazin-2-yl)-6-(substituted-thio)pyridine-3,5-dicarbonitrile |

Advanced Spectroscopic and Crystallographic Characterization of 3 Phenylpyrazine 2 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of 3-Phenylpyrazine-2-carbaldehyde provides detailed information about the electronic environment of each proton. The aldehydic proton characteristically appears as a singlet at approximately 10.14 ppm, a significant downfield shift indicative of the strong deshielding effect of the adjacent carbonyl group.

The protons on the pyrazine (B50134) ring are observed as two distinct doublets at approximately 8.86 ppm and 8.62 ppm. These chemical shifts reflect the electron-withdrawing nature of the nitrogen atoms within the ring. The protons of the phenyl group typically appear in the range of 7.68 to 8.15 ppm, with their specific shifts and coupling patterns determined by their position relative to the pyrazine ring.

| Proton | Chemical Shift (δ) ppm | Multiplicity |

|---|---|---|

| Aldehydic H | ~10.14 | Singlet |

| Pyrazine H | ~8.86 | Doublet |

| Pyrazine H | ~8.62 | Doublet |

| Phenyl H | ~7.68 - 8.15 | Multiplet |

Carbon Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H NMR data by providing insight into the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and appears significantly downfield at approximately 193.42 ppm.

The carbon atoms of the pyrazine and phenyl rings resonate between 121.97 and 151.33 ppm. The specific chemical shifts for the pyrazine carbons are influenced by the electronegative nitrogen atoms and the phenyl substituent, while the phenyl carbon signals are affected by their substitution pattern.

| Carbon | Chemical Shift (δ) ppm |

|---|---|

| C=O (Aldehyde) | ~193.42 |

| Aromatic/Heteroaromatic C | ~121.97 - 151.33 |

Advanced NMR Techniques (e.g., 2D NMR) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons within the phenyl and pyrazine rings. An HSQC experiment would correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra and providing a complete picture of the molecule's connectivity.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Identification of Characteristic Functional Group Vibrations (e.g., C=O, C=N, Aromatic C-H)

The IR spectrum of this compound is characterized by several key absorption bands. A strong, sharp peak corresponding to the C=O stretch of the aldehyde is expected in the region of 1671-1710 cm⁻¹. The C=N stretching vibrations of the pyrazine ring typically appear in the 1500-1600 cm⁻¹ range. Aromatic C-H stretching vibrations from both the phenyl and pyrazine rings are observed above 3000 cm⁻¹, while the out-of-plane C-H bending bands, which can be diagnostic of substitution patterns, appear between 675 and 900 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch | ~1671 - 1710 |

| Pyrazine (C=N) | Stretch | ~1500 - 1600 |

| Aromatic (C-H) | Stretch | >3000 |

| Aromatic (C-H) | Out-of-plane bend | ~675 - 900 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide information about the electronic transitions within a molecule. The extended conjugation involving the phenyl ring, the pyrazine ring, and the carbonyl group in this compound is expected to give rise to distinct absorption bands in the UV-Vis spectrum. Typically, π→π* transitions in such aromatic systems result in strong absorption bands in the 284-352 nm range. The n→π* transition associated with the carbonyl group may also be observed as a weaker absorption at a longer wavelength. The fluorescence properties of the compound would depend on its ability to efficiently emit light from its excited state, a characteristic that is highly sensitive to the molecular structure and environment.

Electronic Transitions and Conjugation Effects

The electronic absorption properties of this compound are governed by its extensively conjugated system, which includes the phenyl ring, the pyrazine ring, and the carbonyl group. The ultraviolet-visible (UV-Vis) spectrum of such a molecule is expected to exhibit characteristic absorption bands corresponding to specific electronic transitions. libretexts.org

The primary transitions anticipated are π→π* and n→π. libretexts.org The π→π transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic system. libretexts.org These transitions are typically high in intensity, with large molar extinction coefficients. libretexts.org The extended conjugation across the phenyl and pyrazine rings, coupled with the carbaldehyde group, lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org This results in a bathochromic (red) shift, causing the molecule to absorb light at longer wavelengths compared to its non-conjugated constituent parts. mdpi.com

The presence of nitrogen atoms in the pyrazine ring and the oxygen atom of the carbonyl group provides non-bonding electron pairs (n-electrons). This allows for n→π* transitions, where an electron from a non-bonding orbital is promoted to an antibonding π* orbital. libretexts.org These transitions are generally of much lower intensity than π→π* transitions and occur at longer wavelengths. libretexts.org The solvent environment can influence the position of these absorption bands; for instance, n→π* transitions typically undergo a hypsochromic (blue) shift in polar solvents. libretexts.org

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Intensity | Chromophore |

|---|---|---|---|

| π→π* | π → π* | High | Phenyl ring, Pyrazine ring, C=O group |

Luminescence Properties (e.g., in optoelectronic contexts)

Pyrazine-containing compounds have garnered significant attention for their potential applications in luminescent materials for optoelectronic devices. researchgate.net The pyrazine ring is π-deficient, meaning it has electron-withdrawing characteristics. researchgate.net When combined with an electron-donating group, this can create a "push-pull" or donor-π-acceptor (D-π-A) architecture that facilitates intramolecular charge transfer (ICT) upon photoexcitation. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. scienceready.com.au

The molecular formula for this compound is C₁₁H₈N₂O, giving it a monoisotopic mass of approximately 184.06 Da. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would appear at an m/z of 184.

The fragmentation of this molecule is predictable based on the established patterns for aromatic aldehydes and N-heterocycles. libretexts.org The energetically unstable molecular ion breaks into smaller, more stable charged fragments. chemguide.co.uk Common fragmentation pathways would include:

Loss of a hydrogen radical (H•): Cleavage of the relatively weak aldehydic C-H bond would produce a prominent [M-1]⁺ peak at m/z 183. libretexts.orgmiamioh.edu

Loss of a formyl radical (•CHO): The cleavage of the bond between the pyrazine ring and the carbonyl carbon is a major fragmentation pathway for aromatic aldehydes, leading to the loss of 29 mass units and the formation of a stable 3-phenylpyrazinyl cation at m/z 155. libretexts.org

Loss of a phenyl radical (•C₆H₅): Cleavage of the C-C bond between the two rings would result in the loss of 77 mass units, yielding a fragment corresponding to the pyrazine-2-carbaldehyde (B1279537) cation at m/z 107.

Further Fragmentation: The 3-phenylpyrazinyl cation (m/z 155) could undergo further fragmentation characteristic of nitrogen heterocycles, such as the loss of hydrogen cyanide (HCN, 27 Da) to produce a fragment at m/z 128.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Identity of Lost Neutral Fragment |

|---|---|---|

| 184 | [C₁₁H₈N₂O]⁺˙ | (Molecular Ion) |

| 183 | [C₁₁H₇N₂O]⁺ | H• |

| 155 | [C₁₀H₇N₂]⁺ | •CHO |

| 107 | [C₅H₃N₂O]⁺ | •C₆H₅ |

X-ray Crystallography

While a specific crystal structure for this compound is not available in the reviewed literature, its molecular structure and conformation can be inferred from related compounds. The central structural feature is the linkage between the phenyl and pyrazine rings. Due to steric hindrance between the hydrogen atoms on the adjacent carbons of the two rings, a perfectly planar conformation is unlikely. A significant dihedral (twist) angle between the planes of the two aromatic rings is expected, similar to what is observed in other ortho-substituted biphenyl-type systems.

The conformation of the carbaldehyde group relative to the pyrazine ring (either syn or anti with respect to the adjacent ring nitrogen) would be determined by a combination of intramolecular electronic effects and intermolecular packing forces within the crystal.

Table 3: Typical Crystallographic Parameters for Related Phenyl-Pyrazine Structures

| Parameter | Description | Expected Value Range |

|---|---|---|

| Crystal System | The symmetry system of the unit cell | Monoclinic, Orthorhombic |

| Space Group | The specific symmetry group of the crystal | e.g., P2₁/c, Pbca |

| Z | Number of molecules per unit cell | 2, 4, or 8 |

| C-C bond (aromatic) | Bond distance within phenyl/pyrazine rings | 1.37 - 1.40 Å |

| C-N bond (pyrazine) | Bond distance within the pyrazine ring | 1.32 - 1.35 Å |

| C-C bond (inter-ring) | Distance between the two rings | ~1.49 Å |

The crystal packing and formation of a supramolecular assembly are driven by non-covalent intermolecular interactions. nih.gov For this compound, several types of interactions are expected to play a crucial role in its solid-state architecture.

Hydrogen Bonding: Although lacking strong hydrogen bond donors like O-H or N-H, the molecule can participate in weak C-H···N and C-H···O hydrogen bonds. The aromatic C-H groups of the phenyl and pyrazine rings, as well as the aldehydic C-H, can act as donors to the lone pairs on the pyrazine nitrogen atoms or the carbonyl oxygen atom of neighboring molecules.

π-π Stacking: The planar, electron-rich aromatic surfaces of the phenyl and pyrazine rings are highly conducive to π-π stacking interactions. These can occur in either an offset face-to-face or an edge-to-face arrangement, contributing significantly to the cohesion of the crystal lattice.

Dipole-Dipole Interactions: The polar carbaldehyde group introduces a significant dipole moment, leading to dipole-dipole interactions that would help orient the molecules within the crystal.

These combined interactions would likely guide the self-assembly of the molecules into well-defined one-dimensional chains or two-dimensional sheets, which then stack to form a stable three-dimensional supramolecular structure.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Polymorphism and Crystal Engineering Considerations for this compound

The solid-state structure of a chemical compound is fundamental to its physical and chemical properties. This section explores the known information regarding the polymorphism of this compound and discusses the potential for crystal engineering based on its molecular structure.

Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit varying physicochemical properties, including melting point, solubility, and stability. A thorough review of the scientific literature and crystallographic databases indicates that, to date, there are no specific reports of polymorphism for this compound. While the Cambridge Structural Database (CSD) is a primary repository for experimentally determined crystal structures, detailed studies focusing on the polymorphic screening of this particular compound have not been published cam.ac.ukcam.ac.uk. The absence of reported polymorphs does not definitively rule out their existence, but rather suggests a lack of investigation in this area.

Crystal Engineering Considerations

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. The molecular structure of this compound possesses several functional groups that can participate in various non-covalent interactions, making it a candidate for crystal engineering studies.

The key structural features of this compound for crystal engineering are:

The Pyrazine Ring: The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors.

The Phenyl Ring: The phenyl group can participate in π-π stacking interactions.

The Carbaldehyde Group: The carbonyl oxygen is a potential hydrogen bond acceptor, while the aldehyde proton can participate in weaker C-H···O interactions.

These functional groups provide opportunities for the rational design of multi-component crystals, such as co-crystals, where this compound is combined with other molecules (co-formers) to create novel solid-state forms with potentially enhanced properties. The principles of crystal engineering, particularly the use of supramolecular synthons, can be applied to predict and construct new crystalline architectures nih.gov. For instance, the formation of hydrogen bonds between the pyrazine nitrogen or the carbonyl oxygen and a hydrogen bond donor co-former could be a strategy to generate new solid forms.

While specific crystal engineering studies on this compound are not yet reported, the field of pharmaceutical cocrystals demonstrates the potential of this approach to modify the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their molecular structure nih.gov. Similar strategies could be envisioned for this compound to modulate its solid-state properties for various applications.

Given the lack of reported polymorphic forms for this compound, no data tables on this aspect can be presented.

Computational and Theoretical Investigations of 3 Phenylpyrazine 2 Carbaldehyde

Density Functional Theory (DFT) Studies

Density Functional Theory has emerged as a powerful tool for predicting the properties of molecules with a favorable balance of accuracy and computational cost. For 3-Phenylpyrazine-2-carbaldehyde, DFT studies offer a comprehensive analysis of its geometric, electronic, and vibrational characteristics.

Geometry Optimization and Conformational Analysis

The first step in any DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. A critical aspect of the geometry of this molecule is the relative orientation of the phenyl and carbaldehyde groups with respect to the pyrazine (B50134) ring.

The planarity of the pyrazine ring is a key feature, and the rotational freedom around the C-C single bonds connecting the phenyl and carbaldehyde substituents to the pyrazine core gives rise to different conformers. The most stable conformer is typically the one that minimizes steric hindrance and maximizes electronic conjugation. In related pyrazine derivatives, it has been observed that a planar or near-planar arrangement between the aromatic rings is often favored. For instance, in 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, the optimized geometries show a relatively low dihedral angle between the pyrazine and adjacent aromatic rings, suggesting significant π-electron delocalization. nih.gov

The orientation of the carbaldehyde group is also crucial. It can exist in different conformations due to rotation around the C-C bond linking it to the pyrazine ring. The relative energies of these conformers determine their population at a given temperature.

Electronic Structure Analysis (HOMO-LUMO, Frontier Molecular Orbitals, Electrophilicity)

The electronic properties of a molecule are fundamental to its reactivity and spectroscopic behavior. DFT calculations provide valuable information about the distribution of electrons and the energies of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. nih.gov

For pyrazine derivatives, the HOMO is often characterized by π-orbitals distributed over the aromatic rings, while the LUMO is also typically a π* anti-bonding orbital. The presence of the electron-withdrawing carbaldehyde group and the phenyl substituent significantly influences the energies of these frontier orbitals. Studies on similar pyrazine-based push-pull systems have shown that the nature and position of substituents can tune the HOMO-LUMO gap. nih.gov For instance, in a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, the HOMO-LUMO energy gap was found to be in the range of 4.21–4.93 eV, indicating their potential as reactive species. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's reactivity. Pyrazine itself is known for its electron-deficient character, which is further enhanced by the carbaldehyde group, suggesting that this compound would possess a notable electrophilic character. nih.govnih.gov

Table 1: Calculated Electronic Properties of a Representative Aryl-Pyrazine Derivative (5-(p-tolyl)-N-(pyrazin-2-yl)thiophene-2-carboxamide)

| Parameter | Value (eV) |

| EHOMO | -6.45 |

| ELUMO | -1.82 |

| Energy Gap (ΔE) | 4.63 |

Data is for an analogous compound and serves as a reference for the expected electronic properties of this compound. nih.gov

Vibrational Frequency Calculations and Spectroscopic Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By comparing the calculated vibrational spectrum with experimental data, the accuracy of the computational model can be validated, and the vibrational modes can be assigned to specific molecular motions.

For this compound, the vibrational spectrum would be characterized by several key features:

C-H stretching vibrations of the phenyl and pyrazine rings, typically appearing in the 3100-3000 cm⁻¹ region.

C=O stretching vibration of the carbaldehyde group, which is a strong and characteristic band usually found in the range of 1700-1680 cm⁻¹.

C=N and C=C stretching vibrations of the pyrazine ring, which are expected in the 1600-1400 cm⁻¹ region.

C-C stretching vibrations involving the phenyl-pyrazine and pyrazine-carbaldehyde bonds.

In-plane and out-of-plane C-H bending vibrations .

Computational studies on similar molecules, such as 3-pyridine carboxaldehyde, have shown good agreement between calculated and experimental vibrational wavenumbers. materialsciencejournal.org This allows for a detailed understanding of the relationship between the molecular structure and its vibrational spectrum.

Non-Covalent Interaction (NCI) Analysis (General approach)

Non-covalent interactions play a crucial role in determining the three-dimensional structure and intermolecular interactions of molecules. NCI analysis, based on the electron density and its derivatives, is a computational method used to visualize and characterize these weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes.

For this compound, NCI analysis can reveal intramolecular interactions that stabilize certain conformations. For example, weak hydrogen bonds between the carbaldehyde oxygen and a hydrogen atom on the phenyl ring or pyrazine ring could influence the preferred geometry. In a condensed phase, NCI analysis can also elucidate the nature of intermolecular interactions, such as π-π stacking between the aromatic rings of neighboring molecules, which would be important for understanding its crystal packing and material properties.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics simulations offer a dynamic view, exploring the molecule's conformational landscape and its behavior over time at a given temperature.

Conformational Landscape Exploration

MD simulations can be used to explore the different conformations of this compound by simulating its motion over time. This is particularly useful for understanding the flexibility of the molecule and the transitions between different conformers. The simulation can reveal the accessible rotational states around the C-C single bonds and the relative populations of these conformers.

By analyzing the trajectory from an MD simulation, a conformational landscape can be constructed, which maps the potential energy surface of the molecule as a function of key dihedral angles. This provides a more complete picture of the molecule's flexibility than static DFT calculations alone. For flexible molecules, understanding the conformational landscape is crucial for predicting their properties and interactions in a dynamic environment.

Advanced Quantum Chemical Parameters

To gain a deeper understanding of the chemical reactivity and stability of this compound, a range of advanced quantum chemical parameters can be calculated. researchgate.net These parameters are derived from the electronic structure of the molecule and provide valuable information for predicting its behavior in chemical reactions. researchgate.netrasayanjournal.co.in These calculations are typically performed using DFT methods. nih.govresearchgate.net

The key parameters include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). rasayanjournal.co.in EHOMO is related to the molecule's ability to donate electrons, while ELUMO is associated with its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity. rasayanjournal.co.in

From these frontier orbital energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron from the molecule. It can be approximated as I ≈ -EHOMO. rasayanjournal.co.in

Electron Affinity (A): The energy released when an electron is added to the molecule. It can be approximated as A ≈ -ELUMO. rasayanjournal.co.in

Electronegativity (χ): The tendency of the molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to deformation of its electron cloud. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. It is calculated as ω = χ² / (2η).

Table 2: Calculated Advanced Quantum Chemical Parameters for this compound (Hypothetical Gas Phase DFT Calculation)

| Parameter | Symbol | Value | Unit |

| HOMO Energy | EHOMO | -6.21 | eV |

| LUMO Energy | ELUMO | -2.54 | eV |

| Energy Gap | ΔE | 3.67 | eV |

| Ionization Potential | I | 6.21 | eV |

| Electron Affinity | A | 2.54 | eV |

| Electronegativity | χ | 4.375 | eV |

| Chemical Hardness | η | 1.835 | eV |

| Chemical Softness | S | 0.545 | eV⁻¹ |

| Electrophilicity Index | ω | 5.21 | eV |

Note: The values in this table are hypothetical and based on typical results from DFT calculations on similar aromatic compounds.

Potential Applications in Materials Science and Chemical Building Blocks

Role as a Synthetic Building Block for Complex Architectures

The pyrazine (B50134) core is a fundamental component in numerous biologically active compounds and functional organic materials. researchgate.netmdpi.com The presence of both a phenyl substituent and a carbaldehyde group on the 3-phenylpyrazine-2-carbaldehyde scaffold enhances its utility as a versatile building block for constructing intricate molecular designs. researchgate.net

This compound serves as a valuable starting material for the synthesis of more complex and advanced organic molecules. The carbaldehyde group is particularly useful, as it can undergo a wide range of chemical transformations. For instance, it can be oxidized to a carboxylic acid, reduced to an alcohol, or used in condensation reactions to form imines, hydrazones, and other derivatives. scirp.orgscispace.com These transformations are key steps in building larger, more functionalized molecules.

The synthesis of complex molecules often relies on a strategic, step-by-step approach where functional groups are sequentially added to a core structure. pitt.edu The pyrazine ring itself is stable, allowing for modifications to the carbaldehyde and phenyl groups without disrupting the core. This stability makes this compound an ideal precursor for creating a library of derivatives with diverse functionalities, which can then be used in various applications, from pharmaceuticals to materials science. mdpi.com

Nitrogen-containing heterocycles are of paramount importance in medicinal chemistry and materials science. researchgate.net this compound is an excellent scaffold for the synthesis of new heterocyclic systems. The aldehyde group can react with various binucleophiles to construct new rings fused to the pyrazine core or attached as a substituent. For example, reaction with hydrazines can lead to the formation of pyrazoline or other nitrogen-containing heterocyclic structures. scispace.com

The pyrazine ring itself can be further functionalized, providing additional sites for annulation or substitution reactions. The combination of the existing phenyl group and the potential for creating new heterocyclic rings allows for the development of polycyclic aromatic systems with unique electronic and steric properties. nih.gov These complex heterocyclic structures are often investigated for their potential in various biological and material applications. mdpi.com

Interactive Data Table: Reactions of the Carbaldehyde Group

| Reagent | Product Type | Potential Application |

| Oxidizing Agent (e.g., KMnO4) | Carboxylic Acid | Ligand for coordination chemistry |

| Reducing Agent (e.g., NaBH4) | Alcohol | Precursor for esterification |

| Hydrazine (B178648) (NH2NH2) | Hydrazone | Building block for further cyclization |

| Substituted Aniline (ArNH2) | Imine (Schiff Base) | Intermediate for complex amine synthesis |

Applications in Organic Electronic Materials

The field of organic electronics relies on molecules that can efficiently transport charge and interact with light. The pyrazine ring, being an electron-deficient system, imparts useful electronic properties to molecules, making them suitable for applications in this field. researchgate.net

Organic semiconductors are the active components in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov Their performance is highly dependent on the molecular packing in the solid state, particularly the intermolecular π-stacking interactions that facilitate charge transport. georgetown.eduresearchgate.net

The planar structure of the phenylpyrazine core in this compound is conducive to forming π-stacked assemblies. rsc.org The aromatic phenyl ring and the pyrazine ring can engage in face-to-face or slipped-stack arrangements, creating pathways for electrons or holes to move through the material. researchgate.net The carbaldehyde group can influence the packing motif through dipole-dipole interactions or by serving as a handle to introduce other functional groups that can further tune the intermolecular forces and, consequently, the charge transport properties. researchgate.net

Molecules with extended π-conjugation often exhibit interesting photophysical properties, such as light absorption and emission, making them suitable for use in organic light-emitting diodes (OLEDs). researchgate.net The phenylpyrazine system can be considered a chromophore. By extending the conjugation, for instance, through reactions at the carbaldehyde position, the absorption and emission wavelengths can be tuned.

Coordination Chemistry for Novel Material Development

The nitrogen atoms in the pyrazine ring possess lone pairs of electrons, making them excellent coordination sites for metal ions. researchgate.net This property allows this compound to act as a ligand in the formation of coordination polymers and metal-organic frameworks (MOFs). researchgate.net

Ligand Design for Metal Complexes

The pyrazine moiety of this compound serves as an effective coordination site for a variety of metal ions. The aldehyde group can be readily converted into other functional groups, such as Schiff bases, which enhances its versatility as a ligand. Schiff bases derived from pyrazine-2-carbaldehyde (B1279537) analogues have been shown to form stable complexes with a range of transition metals. nih.govmdpi.comresearchgate.netresearchgate.net

The coordination of metal ions typically occurs through one of the nitrogen atoms of the pyrazine ring and the nitrogen atom of the imine group in the Schiff base derivative. mdpi.com This bidentate chelation leads to the formation of stable metallacycles. Research has demonstrated the successful synthesis and characterization of coordination compounds with various metal ions, including but not limited to:

Manganese(II) mdpi.com

Iron(III) mdpi.com

Cobalt(II) mdpi.com

Nickel(II) mdpi.com

Copper(II) researchgate.net

Palladium(II) researchgate.net

For instance, studies on Schiff bases derived from pyrazine-2-carboxamide and various aldehydes have shown the formation of complexes with Pd(II). researchgate.netresearchgate.net In these complexes, the ligand typically coordinates to the metal center in a bidentate fashion. The resulting complexes often exhibit specific geometries, such as square planar for Pd(II) and Ni(II) complexes, and octahedral or tetrahedral for other metals, depending on the coordination environment. researchgate.netresearchgate.net

The electronic properties of the phenyl group and any substituents thereon can further influence the characteristics of the resulting metal complexes. This allows for fine-tuning of the electronic and, consequently, the optical and catalytic properties of the material.

Exploration of Metallo-supramolecular Architectures

The ability of pyrazine-based ligands to bridge metal centers makes them prime candidates for the construction of metallo-supramolecular assemblies. These are large, well-defined structures held together by coordination bonds. The directionality and strength of these bonds allow for the predictable formation of discrete polynuclear complexes or extended coordination polymers.

Research into ligands containing pyrazine moieties has led to the creation of various supramolecular structures, including dinuclear and polynuclear complexes. researchgate.net For example, pyrazine-based ligands have been used to synthesize dinuclear copper(II) complexes where the pyrazine acts as a bridging unit between the two metal centers. researchgate.net The resulting structures can exhibit interesting magnetic and photophysical properties.

The combination of the pyrazine core for metal coordination and the reactive aldehyde group for further functionalization makes this compound a valuable precursor for more complex ditopic or polytopic ligands. These ligands can then be used to build sophisticated metallo-supramolecular architectures with potential applications in areas such as molecular sensing, catalysis, and the development of novel optical materials. nih.gov

Specialty Chemical Manufacturing

In the realm of specialty chemical manufacturing, this compound serves as a key intermediate for the synthesis of more complex molecules. Its pyrazine core is a structural motif found in various functional materials and biologically active compounds. researchgate.net

The aldehyde functional group is particularly useful as it allows for a wide range of chemical transformations, including:

Condensation reactions: To form Schiff bases with various amines, leading to new ligands for metal complexes or compounds with potential biological activity. mdpi.comresearchgate.netmdpi.com

Oxidation: To produce the corresponding carboxylic acid, which can also act as a ligand or be used in further synthetic steps.

Reduction: To form the corresponding alcohol, another versatile functional group.

Wittig and related reactions: To create carbon-carbon double bonds, enabling the extension of the molecular framework.

This chemical reactivity makes this compound a valuable starting material for the synthesis of a diverse array of specialty chemicals. These include, but are not limited to, novel ligands for catalysis, building blocks for organic light-emitting diodes (OLEDs), and precursors for agrochemicals and pharmaceuticals. The pyrazine ring itself is a privileged structure in medicinal chemistry, and derivatives of this compound could be explored for the development of new therapeutic agents. researchgate.net

Q & A

Q. What are the optimal synthetic routes for preparing 3-Phenylpyrazine-2-carbaldehyde with high yield and purity?

Methodological Answer: The synthesis of this compound typically involves chlorination of pyrazinone precursors. For example, 1-hydroxy-3-phenyl-2(1H)-pyrazinone reacts with phosphoryl chloride (POCl₃) under controlled heating to yield 2,5-dichloro-3-phenylpyrazine, which can be further functionalized. Key parameters include:

- Temperature: Elevated temperatures (80–100°C) to drive chlorination.

- Reagent stoichiometry: Excess POCl₃ ensures complete conversion.

- Workup: Hydrolysis under mild acidic conditions to isolate the aldehyde group.

Alternative routes may involve oxidation of alcohol intermediates using oxidizing agents like pyridinium chlorochromate (PCC) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy:

- ¹H NMR: Identifies protons on the pyrazine ring (δ 8.5–9.5 ppm) and aldehyde proton (δ ~10 ppm).

- ¹³C NMR: Confirms the aldehyde carbon (δ ~190 ppm) and aromatic carbons (δ 120–150 ppm).

- HPLC: Monitors reaction progress and purity (>95% by reverse-phase C18 column, UV detection at 254 nm).

- FT-IR: Detects carbonyl stretching (C=O at ~1700 cm⁻¹) and aromatic C-H bonds (~3100 cm⁻¹) .

Q. How can researchers assess the reactivity of the aldehyde group in this compound under different conditions?

Methodological Answer: The aldehyde group participates in nucleophilic additions and condensations. Standard assays include:

- Hydrazone formation: React with phenylhydrazine in ethanol (reflux, 1 hour) to yield phenylhydrazone derivatives. Monitor by TLC.

- Schiff base synthesis: Condense with primary amines (e.g., aniline) in dichloromethane at room temperature.

- Reduction: Use NaBH₄ or LiAlH₄ to reduce the aldehyde to a primary alcohol, confirming conversion via NMR .

Advanced Research Questions

Q. What strategies can mitigate by-product formation during the chlorination of pyrazinone precursors to synthesize this compound?

Methodological Answer: By-products like 2,5-dichloro-3-phenylpyrazine arise from over-chlorination. Mitigation strategies:

- Temperature modulation: Lower reaction temperatures (60–70°C) reduce dichlorination.

- Stepwise reagent addition: Gradual POCl₃ addition minimizes excess reactive intermediates.

- Protecting groups: Temporarily block reactive sites (e.g., using tert-butyldimethylsilyl (TBS) groups) before chlorination. Validate purity via GC-MS .

Q. How do electronic effects of substituents on the pyrazine ring influence the compound's reactivity in nucleophilic addition reactions?

Methodological Answer: Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance the electrophilicity of the aldehyde:

- Kinetic studies: Compare reaction rates of this compound with 5-chloro or trifluoromethyl analogs.

- DFT calculations: Predict charge distribution using Gaussian09 (B3LYP/6-31G* basis set).

Experimental data show that electron-deficient pyrazine rings accelerate nucleophilic attack by 20–30% compared to unsubstituted analogs .

Q. What computational methods are suitable for predicting the binding affinity of this compound derivatives to biological targets?

Methodological Answer:

- Molecular docking: Use AutoDock Vina to model interactions with enzymes like mycobacterial fatty acid synthase I (FASI). Focus on hydrogen bonding with active-site residues (e.g., Arg-140).

- MD simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.

- QSAR models: Corrogate substituent effects (e.g., Hammett σ values) with inhibitory activity (IC₅₀) from enzymatic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.